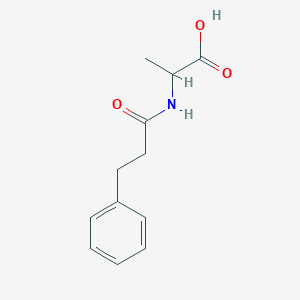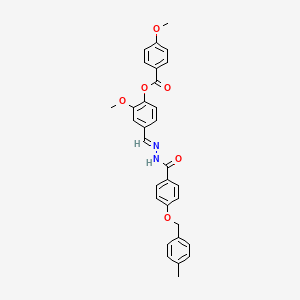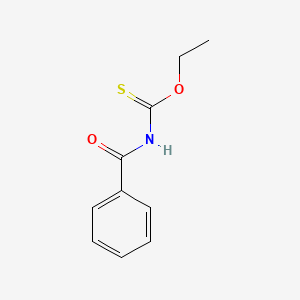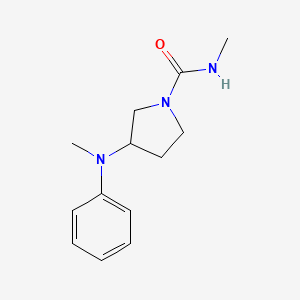
N-Methyl-3-(N-methylanilino)-1-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-3-(methylanilino)-1-pyrrolidinecarboxamide is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring, an aniline derivative, and a carboxamide group. Its chemical properties make it a valuable subject of study in organic chemistry, pharmacology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-(methylanilino)-1-pyrrolidinecarboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of N-methylaniline with a pyrrolidine derivative under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N-methyl-3-(methylanilino)-1-pyrrolidinecarboxamide may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are often employed to enhance production efficiency.
化学反应分析
Types of Reactions
N-methyl-3-(methylanilino)-1-pyrrolidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents used in the reactions of N-methyl-3-(methylanilino)-1-pyrrolidinecarboxamide include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions are often performed under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of N-methyl-3-(methylanilino)-1-pyrrolidinecarboxamide depend on the specific reaction conditions and reagents used. Oxidation reactions typically yield oxidized derivatives with altered functional groups, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new ones, leading to a variety of substituted derivatives.
科学研究应用
N-methyl-3-(methylanilino)-1-pyrrolidinecarboxamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: In industrial applications, N-methyl-3-(methylanilino)-1-pyrrolidinecarboxamide is used in the production of specialty chemicals, pharmaceuticals, and advanced materials.
作用机制
The mechanism of action of N-methyl-3-(methylanilino)-1-pyrrolidinecarboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context and application of the compound.
相似化合物的比较
Similar Compounds
N-methyl-3-(methylanilino)-1-pyrrolidinecarboxamide can be compared with other similar compounds, such as:
N-methylaniline: An aniline derivative with similar structural features but lacking the pyrrolidine and carboxamide groups.
Pyrrolidinone derivatives: Compounds containing the pyrrolidine ring, which may have different substituents and functional groups.
Uniqueness
The uniqueness of N-methyl-3-(methylanilino)-1-pyrrolidinecarboxamide lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
20984-64-9 |
|---|---|
分子式 |
C13H19N3O |
分子量 |
233.31 g/mol |
IUPAC 名称 |
N-methyl-3-(N-methylanilino)pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C13H19N3O/c1-14-13(17)16-9-8-12(10-16)15(2)11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,14,17) |
InChI 键 |
GYBLKFWKFLAZSR-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)N1CCC(C1)N(C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


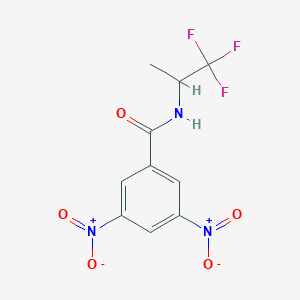



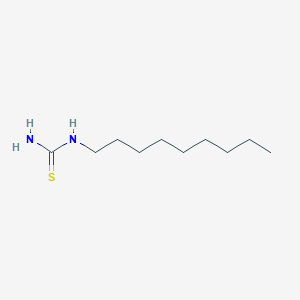
![N-Methyl-N-[(methylsulfanyl)carbonothioyl]glycine](/img/structure/B12007444.png)
![4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12007447.png)
![Hydrazinecarboxamide, 2-[[3-(phenylmethoxy)phenyl]methylene]-](/img/structure/B12007459.png)

